(5-Fluoro-2-methoxy-4-methylphenyl)boronic acid
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Overview
Description
(5-Fluoro-2-methoxy-4-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2-methoxy-4-methylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxy-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
(5-Fluoro-2-methoxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(5-Fluoro-2-methoxy-4-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:
4-Methoxyphenylboronic Acid: Similar in structure but lacks the fluorine and methyl groups, which can affect reactivity and selectivity.
5-Fluoro-2-methylphenylboronic Acid: Lacks the methoxy group, which can influence its solubility and reactivity.
2-Fluoro-5-methoxyphenylboronic Acid: Similar but with different positioning of the methoxy and fluorine groups, affecting its chemical properties.
The unique combination of the fluoro, methoxy, and methyl groups in this compound provides distinct reactivity and selectivity advantages in various chemical reactions .
Properties
Molecular Formula |
C8H10BFO3 |
---|---|
Molecular Weight |
183.97 g/mol |
IUPAC Name |
(5-fluoro-2-methoxy-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4,11-12H,1-2H3 |
InChI Key |
DWUXMPYBNITOCY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)C)F)(O)O |
Origin of Product |
United States |
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